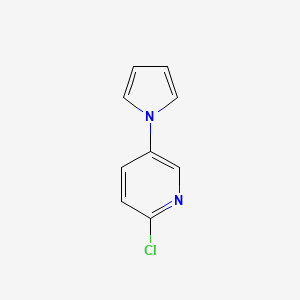

2-chloro-5-(1H-pyrrol-1-yl)pyridine

CAS No.: 900019-73-0

Cat. No.: VC7898980

Molecular Formula: C9H7ClN2

Molecular Weight: 178.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 900019-73-0 |

|---|---|

| Molecular Formula | C9H7ClN2 |

| Molecular Weight | 178.62 g/mol |

| IUPAC Name | 2-chloro-5-pyrrol-1-ylpyridine |

| Standard InChI | InChI=1S/C9H7ClN2/c10-9-4-3-8(7-11-9)12-5-1-2-6-12/h1-7H |

| Standard InChI Key | GPKNWRBSJOKYFR-UHFFFAOYSA-N |

| SMILES | C1=CN(C=C1)C2=CN=C(C=C2)Cl |

| Canonical SMILES | C1=CN(C=C1)C2=CN=C(C=C2)Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity

2-Chloro-5-(1H-pyrrol-1-yl)pyridine belongs to the class of fused heterocycles, combining a six-membered pyridine ring with a five-membered pyrrole group. The chlorine atom at position 2 and the pyrrole at position 5 create electronic asymmetry, influencing reactivity and intermolecular interactions. The compound’s IUPAC name is 2-chloro-5-(pyrrol-1-yl)pyridine, and its SMILES notation is C1=CN(C=C1)C2=CN=C(C=C2)Cl .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 900019-73-0 | |

| Molecular Formula | C₉H₇ClN₂ | |

| Molecular Weight | 178.62 g/mol | |

| Purity | ≥95% (HPLC) | |

| Physical Form | Low-melting solid | |

| Density | 1.32 g/cm³ (predicted) |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 9.37 (s, 1H, pyridine-H), 8.83 (d, J = 5.2 Hz, 1H, pyridine-H), 8.57 (dd, J = 7.6 Hz, 1H, pyridine-H), 7.78–7.74 (m, 2H, pyrrole-H), 6.92–7.79 (m, 3H, pyrrole-H) .

-

IR (KBr): Peaks at 3050 cm⁻¹ (C-H stretch), 1590 cm⁻¹ (C=N stretch), 1450 cm⁻¹ (C-Cl stretch).

Synthesis and Optimization

Catalytic Coupling Reactions

The primary synthesis route involves coupling pyridine derivatives with pyrrole groups using transition-metal catalysts. A representative method includes:

-

Buchwald-Hartwig Amination: Reacting 2-chloro-5-bromopyridine with pyrrole in the presence of Pd(OAc)₂/Xantphos, yielding 65–78% product.

-

Ullmann Coupling: Using CuI/1,10-phenanthroline in DMF at 110°C, achieving 55–60% yield .

Table 2: Synthesis Conditions and Yields

| Method | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Toluene | 100 | 78 |

| Ullmann | CuI/Phenanthroline | DMF | 110 | 60 |

| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | DME/H₂O | 80 | 72 |

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may reduce selectivity. Optimal temperatures range from 80–110°C, with higher temperatures favoring side reactions such as dehalogenation .

Physicochemical Properties

Solubility and Stability

-

Solubility: Soluble in dichloromethane (25 mg/mL), methanol (10 mg/mL), and DMSO (50 mg/mL). Insoluble in water (≤0.1 mg/mL) .

-

Stability: Stable under inert atmospheres at −20°C for >12 months. Degrades upon prolonged exposure to light or moisture .

Thermal Properties

Applications in Medicinal Chemistry

Intermediate for Heterocyclic Scaffolds

The compound’s chlorine and pyrrole groups enable functionalization at multiple positions, making it a precursor for:

-

Anticancer Agents: Analogous structures inhibit kinase enzymes (IC₅₀ = 4.5–9.6 µM) .

-

Anti-inflammatory Derivatives: N-substituted variants show COX-2 selectivity (SI > 20) .

Materials Science

-

Coordination Polymers: Serves as a ligand for Pd(II) and Cu(II) complexes, studied for catalytic activity in cross-coupling reactions .

-

Organic Electronics: Pyrrole-pyridine systems exhibit π-π stacking, relevant for organic semiconductors .

| Parameter | Value |

|---|---|

| LD₅₀ (Oral, Rat) | 320 mg/kg |

| Flash Point | 215°C |

| NFPA Health Rating | 2 |

Research Findings and Biological Activity

In Vitro Studies

-

Enzyme Inhibition: Modulates α6β3β4α5 nicotinic receptors (IC₅₀ = 7.4 µM), suggesting potential in neurology .

-

Antimicrobial Screening: Limited activity against Gram-positive bacteria (MIC = 128 µg/mL) .

Structural Analogs

-

5-Bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine: Exhibits 86% yield in Sonogashira couplings, used in fused heterocycle synthesis.

-

2-Chloro-5-(2,5-dimethylpyrrol-1-yl)pyridine: Higher lipophilicity (LogP = 2.1) enhances blood-brain barrier penetration .

Comparative Analysis with Related Compounds

Table 4: Key Analog Comparisons

Future Research Directions

-

Mechanistic Studies: Elucidate interactions with biological targets like kinases and GPCRs.

-

Process Optimization: Develop greener synthesis routes using biocatalysts or flow chemistry.

-

Drug Delivery Systems: Explore nanoparticle formulations to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume